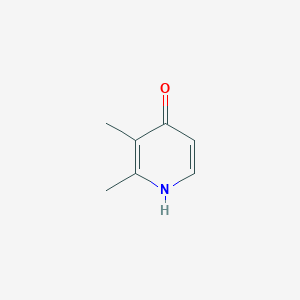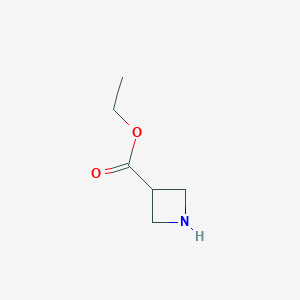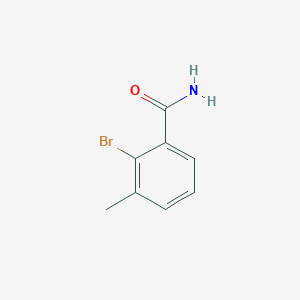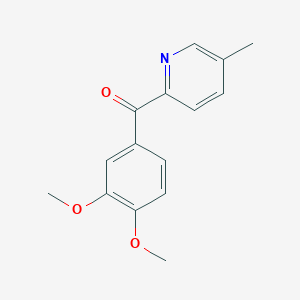
1,3-二甲氧基-1,1,3,3-四苯基二硅氧烷
描述
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a chemical compound that belongs to the group of organosilicon compounds . It has a molecular weight of 442.661 and a molecular formula of C26H26O3Si2 .
Molecular Structure Analysis
The structure of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane has been confirmed by IR and NMR spectroscopy . The structure was also determined by X-ray diffraction .Physical And Chemical Properties Analysis
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a solid at 20 degrees Celsius . It has a boiling point of 210 °C and is soluble in toluene .科学研究应用
合成和结构
已合成1,3-二甲氧基-1,1,3,3-四苯基二硅氧烷,并通过红外和核磁共振光谱以及X射线衍射对其结构进行了分析,确认了其独特的结构特征 (Soldatenko, Sterkhova, & Lazareva, 2019)。
溶解度和热力学性质
研究了1,3-二甲氧基-1,1,3,3-四苯基二硅氧烷在各种溶剂中的溶解度,结果显示其溶解度随温度升高而增加,并受所用溶剂的影响。这些信息对于其在不同环境中的实际应用至关重要 (Wu, Li, Dong, & Jiang, 2012)。
化学反应和衍生物
研究探讨了1,3-二甲氧基-1,1,3,3-四苯基二硅氧烷与各种化学物质的反应,导致形成不同的衍生物。这些研究对于理解其反应性和在合成复杂化合物中的潜在用途至关重要 (Lukevics, Dirnens, Arsenyan, Popelis, & Ķemme, 1996)。
分子相互作用研究
分析了该分子与其他化合物(如胺类)的相互作用,为其在超分子化学中的潜在用途提供了见解。这些相互作用对于理解其在更复杂化学体系中的作用至关重要 (O’Leary, Spalding, Ferguson, & Glidewell, 2000)。
材料合成和性质
该化合物已用于合成硅氧烷-1,3-二醇和硅氧烷-1,1,3,3-四醇等材料,这些材料具有独特的结构特性,如形成柱状和类似片状的排列。这些材料可能是更复杂结构的潜在构建块 (Suyama, Nakatsuka, Gunji, & Abe, 2007)。
催化和化学合成
其在化学合成中作为催化剂或反应物的使用,例如在金催化的环加成反应中,展示了其在促进或进行化学转化中的实用性 (Kotzabasaki, Lykakis, Gryparis, Psyllaki, Vasilikogiannaki, & Stratakis, 2013)。
安全和危害
作用机制
Target of Action
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a chemical compound that belongs to the group of organosilicon compounds
Mode of Action
It’s known that the compound’s structure was confirmed by ir and nmr spectroscopy .
Pharmacokinetics
It’s known that the compound is a solid at 20 degrees celsius .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas to maintain its stability .
生化分析
Biochemical Properties
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane has been shown to alter the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At higher doses, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane can exhibit toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of intermediate products, which may have distinct biological activities.
Transport and Distribution
Within cells and tissues, 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane can affect its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O3Si2/c1-27-30(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-31(28-2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHRQJOOOVAAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619793 | |
| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94593-08-5 | |
| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)



